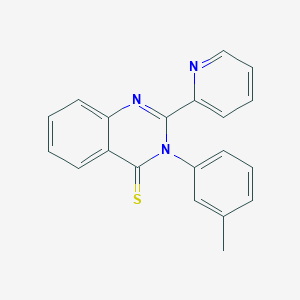

4(3H)-Quinazolinethione, 3-(3-methylphenyl)-2-(2-pyridinyl)-

Description

Historical Context of Quinazolinethione Derivatives in Heterocyclic Chemistry

The quinazoline scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in 1895 by Bischler and Lang via decarboxylation of quinazoline-2-carboxylic acid. Early work focused on modifying the parent structure to explore its aromatic and electronic properties, with Siegmund Gabriel’s 1903 synthesis of quinazoline from o-nitrobenzylamine marking a pivotal advancement. The introduction of sulfur at the 4-position to form quinazolinethiones emerged later, driven by the quest for bioactive analogs. Thionation reactions, particularly using reagents like Lawesson’s reagent, became critical for converting quinazolinones to thione derivatives. For instance, Lavesson’s reagent was recently employed to synthesize quinazolin-4-thione from quinazolin-4-one, achieving high yields and reproducibility. These developments laid the groundwork for modern applications in medicinal chemistry, where sulfur incorporation often enhances binding affinity and metabolic stability.

Significance of 4(3H)-Quinazolinethione Scaffolds in Modern Pharmaceutical Research

The 4(3H)-quinazolinethione core has garnered attention due to its versatility in drug discovery. Substituted derivatives exhibit broad biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. For example, quinazoline-2,4(1H,3H)-dione derivatives demonstrate potent antimicrobial effects against Gram-positive and Gram-negative bacteria, with compounds 13 and 15 showing IC~50~ values comparable to fluoroquinolones. The thione moiety’s ability to participate in hydrogen bonding and coordinate with metal ions further enhances its pharmacological profile. Recent studies highlight its role as a phosphodiesterase 7 (PDE7) inhibitor, with compound 25 achieving an IC~50~ of 0.074 μM, rivaling the reference inhibitor BRL50481. These attributes make the scaffold a promising candidate for targeting neurological and inflammatory disorders.

Rationale for Studying 3-(3-Methylphenyl)-2-(2-Pyridinyl) Substitution Patterns

The 3-(3-methylphenyl)-2-(2-pyridinyl) substitution pattern introduces steric and electronic modifications that optimize receptor interactions. The 3-methylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 2-pyridinyl moiety offers hydrogen-bonding capabilities critical for enzyme inhibition. Molecular docking studies of analogous compounds reveal that the pyridinyl nitrogen forms key interactions with catalytic residues in PDE7A, stabilizing the inhibitor-enzyme complex. Additionally, the methyl group’s electron-donating effects may modulate the aromatic ring’s electron density, fine-tuning binding affinity. This substitution strategy aligns with trends in selective estrogen receptor modulator (SERM) design, where 3-arylquinazolinethiones exhibit up to 215-fold selectivity for ERβ over ERα.

Table 1: Synthetic Methods for Quinazolinethione Derivatives

Table 2: Biological Activities of Selected Quinazolinethiones

| Compound | Target | IC~50~ (μM) | Selectivity (Fold) | Reference |

|---|---|---|---|---|

| 25 | PDE7A | 0.074 | >100 vs. PDE4 | |

| 1ba | ERβ | 0.013 | 215 vs. ERα | |

| 13 | Bacterial gyrase | 0.096 | Broad-spectrum |

Properties

CAS No. |

61351-65-3 |

|---|---|

Molecular Formula |

C20H15N3S |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

3-(3-methylphenyl)-2-pyridin-2-ylquinazoline-4-thione |

InChI |

InChI=1S/C20H15N3S/c1-14-7-6-8-15(13-14)23-19(18-11-4-5-12-21-18)22-17-10-3-2-9-16(17)20(23)24/h2-13H,1H3 |

InChI Key |

GPXJBYLAQYXDDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=CC=N4 |

Origin of Product |

United States |

Biological Activity

4(3H)-Quinazolinethione, 3-(3-methylphenyl)-2-(2-pyridinyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

- Molecular Formula : C19H16N2S

- Molecular Weight : 312.41 g/mol

- SMILES Notation : CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=S)C(=O)C4=CC=NC=C4

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Properties

Quinazolinone derivatives have also been investigated for their anticancer activities. A specific study highlighted that certain derivatives inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest . The ability to target multiple pathways involved in tumor growth makes these compounds promising candidates for cancer therapy.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, quinazolinone compounds have been noted for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, which could be beneficial for treating conditions like arthritis .

The biological activity of 4(3H)-Quinazolinethione is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation.

- Receptor Modulation : These compounds may also act as ligands for various receptors involved in cell signaling pathways, influencing cell growth and survival.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of quinazolinone derivatives. The lead compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.03 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Activity

Another research paper evaluated the anticancer effects of a series of quinazolinone derivatives. One compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 1.5 μM. The study concluded that the compound induced apoptosis via the mitochondrial pathway .

Data Tables

| Biological Activity | MIC/IC50 Values | Target Organism/Cell Line |

|---|---|---|

| Antibacterial | 0.03 μg/mL | MRSA |

| Anticancer | 1.5 μM | Breast Cancer Cell Lines |

| Anti-inflammatory | N/A | In vitro models |

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that quinazoline derivatives, including 4(3H)-Quinazolinethione, exhibit significant antimicrobial activity. The presence of the pyridinyl group enhances the lipophilicity and membrane permeability of the compound, making it effective against a range of bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

Another area of interest is the anticancer activity of quinazoline derivatives. Studies have demonstrated that compounds with a quinazoline scaffold can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. Specifically, 4(3H)-Quinazolinethione has shown promise in targeting specific cancer cell lines, indicating its potential as an anticancer agent .

Applications in Medicinal Chemistry

Drug Design

The unique structural features of 4(3H)-Quinazolinethione make it an attractive candidate for drug design. The compound's ability to interact with biological targets can be exploited to develop new therapeutic agents. Researchers are investigating its potential as a scaffold for synthesizing novel drugs aimed at treating infections and cancers. The incorporation of different substituents on the quinazoline ring can lead to compounds with enhanced selectivity and potency .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies on tissue distribution and metabolism are essential to evaluate its bioavailability and efficacy in vivo. Preliminary data suggest favorable pharmacokinetic profiles, which warrant further investigation .

Material Science Applications

Beyond medicinal chemistry, 4(3H)-Quinazolinethione has potential applications in material science due to its electronic properties. The compound can be utilized in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for these applications, where charge transport and luminescence are critical factors .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers demonstrated that derivatives of quinazoline exhibited significant antimicrobial activity against multi-drug resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

- Anticancer Mechanism Investigation : Another research effort focused on elucidating the mechanism by which quinazoline derivatives induce apoptosis in cancer cells. This study provided insights into how specific substitutions on the quinazoline ring could enhance anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs vary primarily in substituents at positions 2, 3, and 4 of the quinazoline core. Key comparisons include:

Key Observations :

- Thione vs. Ketone : The thione group in the target compound may improve nucleophilic reactivity compared to ketone-containing analogs like AS2 and AS3 .

- Substituent Effects : The 3-methylphenyl group at position 3 is associated with enhanced anti-inflammatory activity, as seen in AS3 , while methoxy/ethoxy groups (e.g., ) increase metabolic stability.

Pharmacological Activity Comparisons

Biological data from related compounds highlight trends in efficacy and safety:

Key Observations :

- Anti-inflammatory Potency : AS3, a ketone analog with a 3-methylphenyl group, outperforms diclofenac in edema inhibition, suggesting the target thione derivative may exhibit similar or improved activity .

- Ulcerogenic Potential: Quinazolinones generally show lower gastrointestinal toxicity than aspirin, as seen in AS2 and AS3 . The thione group may further mitigate this due to altered metabolic pathways.

Yield Comparison :

- Thione derivatives (e.g., ) often exhibit moderate yields (30–50%), similar to pyridinyl-substituted analogs in (29–33%) .

Tables and Figures

- Figure 1 : Structure of 3-(3-methylphenyl)-2-(2-pyridinyl)-4(3H)-quinazolinethione.

- Table 1 : Structural comparison of quinazoline derivatives.

- Table 2 : Pharmacological activity data.

Q & A

Basic Question: What are the primary synthetic routes for 4(3H)-Quinazolinethione derivatives incorporating pyridine moieties?

Answer:

The synthesis of this compound typically involves nucleophilic substitution reactions. For example, 2-chloromethylquinazoline-4(3H)-one reacts with 3-cyanopyridine-2(1H)-thiones under reflux in ethanol, followed by isolation via column chromatography. Key intermediates include mesoionic structures, which undergo isomerization to yield the final product. Characterization employs H/C NMR and IR spectroscopy to confirm the thione and pyridine functionalities .

Basic Question: How is the structural integrity of this quinazolinethione derivative validated post-synthesis?

Answer:

Structural validation combines spectroscopic and crystallographic methods. H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while IR confirms the C=S stretch (~1200 cm). X-ray crystallography may resolve ambiguities in regiochemistry, particularly when isomerization occurs during synthesis .

Advanced Question: What mechanistic insights explain divergent reaction pathways in synthesizing this compound?

Answer:

Divergent pathways arise from intermediates like mesoionic thiolo[3,2-a]pyrimidinium chlorides, which isomerize under basic conditions. For instance, using triethylamine promotes intramolecular cyclization, yielding thieno[2,3-b]quinazolines. Computational studies (DFT) can model transition states to predict dominant pathways .

Advanced Question: How can researchers resolve contradictions in biological activity data for quinazolinethione analogs?

Answer:

Contradictions often stem from assay variability (e.g., cell lines, concentration ranges). Methodological standardization is critical:

- Use dose-response curves to establish IC values.

- Validate results across multiple assays (e.g., DPPH for antioxidant activity, COX-2 inhibition for anti-inflammatory effects).

- Cross-reference with SAR studies to identify critical substituents (e.g., methoxy groups enhance bioavailability) .

Advanced Question: What theoretical approaches optimize the design of quinazolinethione-based inhibitors?

Answer:

Quantum mechanical calculations (e.g., molecular docking, MD simulations) predict binding affinities to target proteins (e.g., kinases). For example, the pyridinyl moiety’s orientation in the ATP-binding pocket can be modeled using software like AutoDock. Experimental validation via enzyme inhibition assays then refines computational predictions .

Advanced Question: How are computational tools integrated into reaction optimization for this compound?

Answer:

High-throughput virtual screening (HTVS) narrows solvent/reagent combinations. For example, ICReDD’s reaction path search algorithms identify optimal conditions (e.g., DMF as solvent, 80°C) to minimize side products. Machine learning models trained on experimental data further accelerate optimization .

Advanced Question: What strategies manage isomerization during synthesis?

Answer:

Isomerization is controlled via:

- Reaction temperature: Lower temperatures (<60°C) favor kinetic products.

- Chromatography: Reverse-phase HPLC separates regioisomers.

- Crystallization: Solvent polarity (e.g., ethanol/water mixtures) selectively precipitates desired isomers .

Advanced Question: How do researchers design stability studies for quinazolinethione derivatives?

Answer:

Stability is assessed under accelerated conditions (40°C/75% RH for 6 months). LC-MS monitors degradation products, while Arrhenius plots predict shelf life. Photostability is tested via ICH Q1B guidelines using UV-Vis irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.